Ethyl 3-chlorotetrafluoropropionate
Overview
Description
Ethyl 3-chlorotetrafluoropropionate is a chemical compound with the molecular formula C5H5ClF4O2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 3-chlorotetrafluoropropionate can be achieved from Ethanol and 1-Propanol, 1,1,3-trichloro-2,2,3,3-tetrafluoro-, phosphate (3:1) (8CI,9CI) .Molecular Structure Analysis
The molecular structure of Ethyl 3-chlorotetrafluoropropionate consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 208.54 .Scientific Research Applications
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Separation of Chemical Components from Essential Oils
- Field : Chemistry
- Application : Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
- Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .
- Results : This technique has been widely employed in the isolation and refinement of natural products .
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Synthesis of Coumarin-3-carboxylate Ester
- Field : Organic Chemistry
- Application : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Method : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Results : Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .
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Fine Chemicals
- Field : Industrial Chemistry
- Application : Ethyl 3-chlorotetrafluoropropionate is used in the production of fine chemicals .
- Method : The specific methods of application or experimental procedures depend on the type of fine chemical being produced .
- Results : The outcomes obtained can vary widely, as fine chemicals have diverse applications in various industries .
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Electrophilic Fluorination
- Field : Organic Chemistry
- Application : An innovative procedure for electrophilic fluorination using HF and in situ generation of the required electrophilic species derived from hypervalent iodine compounds .
- Method : Mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and excess (10-fold) of 55% aqueous HF .
- Results : Formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .
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Production of Fine Chemicals
- Field : Industrial Chemistry
- Application : Ethyl 3-chlorotetrafluoropropionate is used in the production of fine chemicals .
- Method : The specific methods of application or experimental procedures depend on the type of fine chemical being produced .
- Results : The outcomes obtained can vary widely, as fine chemicals have diverse applications in various industries .
-
Fluorination of Various Compounds
- Field : Organic Chemistry
- Application : This approach includes fluorination of 1,3-dicarbonyl compounds, aryl-alkyl ketones, styrene derivatives, α,β-unsaturated ketones and alcohols, homoallyl amine and homoallyl alcohol derivatives, 3-butenoic acids and alkynes .
- Method : Mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and excess (10-fold) of 55% aqueous HF .
- Results : Formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .
Safety And Hazards
When handling Ethyl 3-chlorotetrafluoropropionate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Future Directions
properties
IUPAC Name |
ethyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDISGAMTZLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382113 | |
Record name | Ethyl 3-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chlorotetrafluoropropionate | |
CAS RN |
24482-88-0 | |
Record name | Ethyl 3-chlorotetrafluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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